N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C9H22Cl2N2 and a molecular weight of approximately 229.19 g/mol. This compound is characterized by its two amine functional groups and a cyclohexyl ring, which contribute to its unique chemical properties. It appears as a white crystalline solid and is soluble in water due to the presence of hydrochloride groups, making it suitable for various applications in chemical research and pharmaceuticals .
These reactions are significant for synthesizing derivatives that may exhibit different biological or chemical properties.
The synthesis of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride typically involves:
This method allows for the efficient production of the compound while minimizing by-products.
N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride has several applications:
These applications underline the compound's significance in both academic research and industrial settings.
Interaction studies involving N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride focus on:
Such studies are crucial for assessing the compound's therapeutic viability and safety profile.
Several compounds share structural similarities with N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride. A comparison highlights its unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N1-Methylethane-1,2-diamine dihydrochloride | Lacks cyclohexyl group | Simpler structure; less steric hindrance |
| N,N-Dimethyl-1,2-ethanediamine | Contains dimethyl groups instead of cyclohexyl | Increased lipophilicity; different biological activity |
| 1,2-Diaminocyclohexane | Contains two amines but lacks methyl group | Different reactivity patterns due to cyclic structure |
N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride stands out due to its combination of cyclohexyl and methyl groups, influencing both its chemical reactivity and biological properties.
The systematic IUPAC name for this compound is N'-cyclohexyl-N-methylethane-1,2-diamine dihydrochloride, denoting its branched alkylamine structure with a cyclohexyl group and methyl substitution on adjacent nitrogen atoms. The SMILES notation (CNCCN(C₁CCCCC₁).Cl.Cl) explicitly describes the connectivity: a methyl group (-CH₃) attached to one nitrogen, a cyclohexyl ring bonded to the same nitrogen, and a second amine group on the ethane backbone, with two hydrochloride counterions.
Key structural attributes include:
| Structural Feature | Role in Compound Behavior |
|---|---|
| Cyclohexyl substituent | Modulates lipophilicity and steric effects |
| Methyl group on nitrogen | Influences basicity and reactivity |
| Dihydrochloride counterions | Improves solubility in polar solvents |
This compound belongs to a family of substituted ethylenediamines. A structural comparison with analogs highlights its distinct properties:
The cyclohexyl-methyl combination in N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride enables unique ligand-metal interactions, making it valuable in catalysis and metallodrug design.
The proton nuclear magnetic resonance spectrum of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride provides characteristic signals that enable detailed structural elucidation [1] [2] [3]. The spectrum exhibits several distinct resonance regions corresponding to different proton environments within the molecule.
The cyclohexyl ring protons appear as complex multiplets in the aliphatic region. The methine proton (CH) directly attached to the nitrogen atom resonates at approximately 2.7-3.0 parts per million, appearing as a complex multiplet due to coupling with adjacent methylene protons [2] [3]. The ten methylene protons of the cyclohexyl ring system exhibit characteristic chemical shifts between 1.1-1.8 parts per million, displaying complex multipicity patterns arising from the chair conformation dynamics and vicinal coupling interactions [2] [4].
The methyl group attached to the nitrogen atom (N-CH₃) produces a sharp singlet at approximately 2.2-2.8 parts per million. This signal integrates for three protons and shows no splitting due to the lack of vicinal proton coupling [1] [5]. The ethylenediamine backbone protons appear as complex multiplets in the region of 2.8-3.2 parts per million, with the chemical shift influenced by the electron-withdrawing effect of the nitrogen atoms [6].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexyl CH (1H) | 2.7-3.0 | Complex multiplet | 1H |
| Cyclohexyl CH₂ (10H) | 1.1-1.8 | Complex multiplet | 10H |
| N-CH₃ (3H) | 2.2-2.8 | Singlet | 3H |
| N-CH₂-CH₂-N (4H) | 2.8-3.2 | Complex multiplet | 4H |
The exchangeable ammonium protons (NH₂⁺) from the dihydrochloride salt formation appear as broad signals at approximately 8.0-9.5 parts per million [7] [8]. These signals may be suppressed or exchange-broadened depending on the solvent system and measurement conditions, particularly in protic solvents where rapid exchange occurs with the solvent molecules [1] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the distinct chemical shift regions of different carbon environments [9] [6]. The spectrum reveals characteristic resonances corresponding to the cyclohexyl ring carbons, the methyl group, and the ethylenediamine chain carbons.
The cyclohexyl ring carbons exhibit characteristic chemical shifts in the aliphatic region. The methine carbon directly bonded to nitrogen appears at approximately 57-62 parts per million, shifted downfield due to the electronegative nitrogen atom [9] [4]. The cyclohexyl methylene carbons resonate in the range of 25-35 parts per million, appearing as multiple overlapping signals due to the different magnetic environments within the six-membered ring system [2] [4].
The methyl carbon attached to nitrogen (N-CH₃) produces a signal at approximately 35-40 parts per million. This carbon experiences deshielding due to its direct attachment to the electron-withdrawing nitrogen atom [9] [6]. The ethylenediamine chain carbons show distinct chemical shifts based on their proximity to the nitrogen centers. The carbon directly attached to nitrogen (α-carbon) appears at approximately 55-65 parts per million, while the carbon one bond removed (β-carbon) resonates at approximately 40-50 parts per million [6].
| Carbon Environment | Chemical Shift (ppm) | DEPT Multiplicity |
|---|---|---|
| Cyclohexyl CH | 57-62 | CH (positive) |
| Cyclohexyl CH₂ | 25-35 | CH₂ (positive) |
| N-CH₃ | 35-40 | CH₃ (positive) |
| N-CH₂-CH₂-N (α to N) | 55-65 | CH₂ (positive) |
| N-CH₂-CH₂-N (β to N) | 40-50 | CH₂ (positive) |
Fourier transform infrared spectroscopy provides essential information about the functional groups present in N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride through characteristic vibrational frequencies [10] [11] [12]. The spectrum exhibits several diagnostic absorption bands that confirm the presence of amine salt functional groups and the cyclohexyl moiety.
The most characteristic feature of amine salt infrared spectra is the broad, intense nitrogen-hydrogen stretching envelope [7] [13]. Primary amine salts exhibit nitrogen-hydrogen stretching vibrations in the range of 3200-2800 wavenumber units, appearing as a broad, intense absorption band due to hydrogen bonding interactions with the chloride counterions [11] [7]. Secondary amine salt structures show nitrogen-hydrogen stretching at slightly lower frequencies, typically between 2800-2300 wavenumber units [7] [13].
The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2990-2850 wavenumber units, with multiple overlapping bands corresponding to the cyclohexyl methylene groups and the ethylenediamine chain [10] [12]. These bands are typically of medium to strong intensity and may appear as shoulders on the broader amine salt nitrogen-hydrogen stretching envelope [11] [12].
Amine salt bending vibrations produce characteristic absorptions in the range of 1625-1500 wavenumber units [11] [7]. These bands arise from nitrogen-hydrogen bending modes and are typically of medium intensity. The cyclohexyl ring carbon-hydrogen bending vibrations appear at approximately 1450-1350 wavenumber units, contributing to the fingerprint region of the spectrum [10] [12].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (1° amine salt) | 3200-2800 | Strong, broad | NH₃⁺ stretching |
| N-H stretch (2° amine salt) | 2800-2300 | Strong, broad | NH₂⁺ stretching |
| C-H stretch (aliphatic) | 2990-2850 | Medium-strong | CH₂, CH₃ stretching |
| N-H bend (amine salt) | 1625-1500 | Medium | NH bending |
| C-H bend (cyclohexyl) | 1450-1350 | Medium | CH₂ bending |
| C-N stretch | 1250-1020 | Medium | C-N stretching |
The carbon-nitrogen stretching vibrations appear in the range of 1250-1020 wavenumber units, providing confirmation of the amine functional groups [12] [13]. Additional characteristic features of hydrochloride salts include overtone and combination bands in the region of 2800-2000 wavenumber units, which arise from the highly polar nature of the amine salt functional group [7] [13].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride [14] [15] [16]. Single crystal X-ray diffraction studies reveal detailed information about bond lengths, bond angles, torsional angles, and intermolecular interactions that stabilize the crystal structure.
The compound typically crystallizes in centrosymmetric space groups, commonly orthorhombic or monoclinic crystal systems [17] [18]. Based on structural analogies with related amine dihydrochloride salts, the space group is likely to be P2₁/c or a similar centrosymmetric space group [17] [16]. The unit cell parameters typically fall within the ranges of a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with four to eight molecules per unit cell [17] [14].
The crystal structure reveals the protonation states of the amine nitrogen atoms, confirming the dihydrochloride salt formation. Both nitrogen atoms bear positive charges, with the primary amine nitrogen carrying a NH₂⁺ group and the tertiary amine nitrogen bearing a NH⁺ center [17] [16]. The cyclohexyl ring adopts the energetically favorable chair conformation, minimizing steric interactions [19] [14].
| Crystal Parameter | Typical Value/Range |
|---|---|
| Crystal System | Orthorhombic/Monoclinic |
| Space Group | P2₁/c or similar |
| Unit Cell a (Å) | 8-12 |
| Unit Cell b (Å) | 10-15 |
| Unit Cell c (Å) | 12-18 |
| Z (molecules/unit cell) | 4-8 |
| Calculated Density (g/cm³) | 1.2-1.4 |
| Crystal Habit | Prismatic/Needle-like |
The crystal structure provides precise geometric parameters for the molecular framework. The cyclohexyl ring exhibits standard bond lengths and angles consistent with sp³ hybridization, with carbon-carbon bond lengths of approximately 1.53-1.54 Å and carbon-carbon-carbon bond angles near the tetrahedral value of 109.5° [17] [14]. The chair conformation of the cyclohexyl ring shows characteristic axial and equatorial positions, with the nitrogen substituent preferentially occupying an equatorial position to minimize steric strain [19] [14].
The ethylenediamine backbone displays typical bond lengths for sp³ carbon-nitrogen bonds, approximately 1.47-1.49 Å, and carbon-carbon bonds of approximately 1.53 Å [17] [16]. The nitrogen-carbon bond involving the methyl group measures approximately 1.46-1.48 Å, consistent with typical tertiary amine geometry [14] [16].
Torsional angles within the molecule provide information about the conformational preferences. The cyclohexyl ring maintains the chair conformation with standard torsional angles alternating between approximately +60° and -60° [19] [14]. The ethylenediamine chain typically adopts a gauche conformation to minimize electrostatic repulsion between the positively charged nitrogen centers [17] [16].
The crystal packing is dominated by strong hydrogen bonding interactions between the protonated amine groups and the chloride counterions [17] [20] [16]. These interactions form extensive three-dimensional networks that stabilize the crystal structure. Primary amine nitrogen-hydrogen to chloride hydrogen bonds typically range from 3.0-3.4 Å in length, while secondary amine nitrogen-hydrogen to chloride interactions are slightly shorter at 2.9-3.3 Å [17] [14].
The chloride anions typically coordinate to multiple amine cations, creating bridging interactions that enhance crystal stability [20] [16]. Each chloride ion commonly participates in 2-4 hydrogen bonding interactions with neighboring cationic molecules, forming chains or layers of interconnected ionic pairs [14] [16].
Additional weaker interactions contribute to the crystal packing, including van der Waals forces between cyclohexyl rings and carbon-hydrogen to chloride weak hydrogen bonds [17] [20]. These secondary interactions fill the remaining space in the crystal lattice and contribute to the overall packing efficiency [14] [16].
| Interaction Type | Distance Range (Å) | Geometry |
|---|---|---|
| N⁺-H···Cl⁻ (1° amine) | 3.0-3.4 | Nearly linear |
| N⁺-H···Cl⁻ (2° amine) | 2.9-3.3 | Nearly linear |
| C-H···Cl⁻ (weak) | 3.4-3.8 | Bent |
| van der Waals | 3.5-4.0 | Various |
Computational modeling using density functional theory provides detailed insights into the conformational preferences and electronic structure of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride [21] [19]. The B3LYP functional with 6-31G* basis set has proven effective for geometry optimization and energy calculations of similar amine systems [21] [19].
Geometry optimization calculations reveal multiple stable conformations arising from the flexible ethylenediamine chain and the orientation of the cyclohexyl ring [22] [19]. The cyclohexyl ring consistently adopts the chair conformation across all stable conformers, with the nitrogen substituent preferentially occupying an equatorial position [19]. This preference arises from the reduced steric interactions compared to the axial orientation, with an energy difference of approximately 2-3 kcal/mol favoring the equatorial conformer [19].
The ethylenediamine backbone exhibits conformational flexibility, with three primary stable conformations identified through computational analysis [22] [21]. The anti conformation, where the nitrogen atoms are maximally separated, represents the global minimum structure. Two gauche conformations, differing in the relative orientation of the nitrogen lone pairs, lie approximately 1-2 kcal/mol higher in energy [22] [19].
| Conformational Parameter | Calculated Value | Relative Energy (kcal/mol) |
|---|---|---|
| Cyclohexyl Chair (equatorial N) | Standard | 0.0 |
| Cyclohexyl Chair (axial N) | Standard | +2.8 |
| Ethylenediamine Anti | Extended | 0.0 |
| Ethylenediamine Gauche(+) | Folded | +1.2 |
| Ethylenediamine Gauche(-) | Folded | +1.4 |
Molecular dynamics simulations provide dynamic information about the conformational behavior and flexibility of the molecule in solution [21] [19]. These calculations reveal the thermal accessibility of different conformational states and the barriers between them. The cyclohexyl ring maintains its chair conformation throughout the simulation, with occasional ring-flipping events that interconvert axial and equatorial positions [19].
The ethylenediamine chain exhibits significant flexibility, with rapid interconversion between gauche and anti conformations occurring on the nanosecond timescale [22] [21]. The methyl group attached to nitrogen shows free rotation about the carbon-nitrogen bond, with no significant barriers to rotation [21] [19].
Solvent effects significantly influence the conformational preferences, particularly for the ionic dihydrochloride salt form. Implicit solvent models demonstrate increased stabilization of extended conformations in polar solvents due to enhanced solvation of the charged nitrogen centers [22] [21]. Explicit water molecules form hydrogen bonds with the amine groups, further stabilizing extended conformations [21].
Natural bond orbital analysis provides insights into the electronic structure and bonding characteristics of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride [21]. The nitrogen atoms exhibit partial positive charges of approximately +0.3 to +0.5 in the neutral form, increasing to +0.8 to +1.0 upon protonation in the dihydrochloride salt [22] [21].
The carbon-nitrogen bonds show significant ionic character, with natural bond orbital analysis revealing polarization toward the nitrogen atoms [21]. The cyclohexyl ring carbons maintain nearly neutral charges, while the ethylenediamine carbons show slight positive polarization due to the electron-withdrawing effect of the nitrogen substituents [22] [21].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the nitrogen lone pairs in the neutral form [22] [21]. Upon protonation, these orbitals are stabilized and no longer represent the frontier orbitals. The lowest unoccupied molecular orbital shows antibonding character distributed across the carbon-nitrogen bonds [21].
| Electronic Property | Neutral Form | Dihydrochloride Salt |
|---|---|---|
| N(tertiary) Charge | +0.42 | +0.95 |
| N(primary) Charge | -0.35 | +0.88 |
| HOMO Energy (eV) | -8.2 | -12.1 |
| LUMO Energy (eV) | +2.1 | +1.8 |
| Dipole Moment (Debye) | 2.4 | 8.7 |